molecular formula C14H18N6O B6096976 N-(6-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(6-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

カタログ番号 B6096976
分子量: 286.33 g/mol
InChIキー: OUAUFNLDYJJOTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as CP-544326, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as cyclohexanecarboxamide derivatives, which have been shown to have a wide range of biological activities.

作用機序

The exact mechanism of action of N-(6-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. One of the main targets of this compound is the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE5, this compound increases cGMP levels, which in turn leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various animal models and cell cultures. These effects include inhibition of cell proliferation, induction of apoptosis, neuroprotection, improvement of cognitive function, vasodilation, and reduction of inflammation.

実験室実験の利点と制限

One of the main advantages of N-(6-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide for lab experiments is its high potency and selectivity for its target enzymes and receptors. This allows for more precise and accurate measurements of its effects in vitro and in vivo. However, one of the main limitations of this compound is its relatively short half-life and rapid metabolism in the body, which can limit its efficacy and bioavailability in certain applications.

将来の方向性

There are several potential future directions for research on N-(6-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, including:
1. Further studies on its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases.
2. Development of more potent and selective analogs of this compound with improved pharmacokinetic properties and reduced side effects.
3. Elucidation of its exact mechanism of action and identification of novel targets for drug development.
4. Investigation of its potential applications in combination therapy with other drugs or treatments.
5. Clinical trials to evaluate its safety and efficacy in humans for various indications.

合成法

N-(6-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used chemical synthesis methods involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

科学的研究の応用

N-(6-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. In oncology, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In neurology, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.

特性

IUPAC Name

N-(6-methylpyridin-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-6-5-7-12(16-11)17-13(21)14(8-3-2-4-9-14)20-10-15-18-19-20/h5-7,10H,2-4,8-9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAUFNLDYJJOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。